Texas red-X 4-succinimidyl ester Texas red-X 4-succinimidyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16600832
InChI: InChI=1S/C41H44N4O10S2/c46-34-15-16-35(47)45(34)55-36(48)12-2-1-3-17-42-56(49,50)27-13-14-28(33(24-27)57(51,52)53)37-31-22-25-8-4-18-43-20-6-10-29(38(25)43)40(31)54-41-30-11-7-21-44-19-5-9-26(39(30)44)23-32(37)41/h13-14,22-24,42H,1-12,15-21H2
SMILES:
Molecular Formula: C41H44N4O10S2
Molecular Weight: 816.9 g/mol

Texas red-X 4-succinimidyl ester

CAS No.:

Cat. No.: VC16600832

Molecular Formula: C41H44N4O10S2

Molecular Weight: 816.9 g/mol

* For research use only. Not for human or veterinary use.

Texas red-X 4-succinimidyl ester -

Specification

Molecular Formula C41H44N4O10S2
Molecular Weight 816.9 g/mol
IUPAC Name 5-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]sulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate
Standard InChI InChI=1S/C41H44N4O10S2/c46-34-15-16-35(47)45(34)55-36(48)12-2-1-3-17-42-56(49,50)27-13-14-28(33(24-27)57(51,52)53)37-31-22-25-8-4-18-43-20-6-10-29(38(25)43)40(31)54-41-30-11-7-21-44-19-5-9-26(39(30)44)23-32(37)41/h13-14,22-24,42H,1-12,15-21H2
Standard InChI Key XTKWFJCUACVTMF-UHFFFAOYSA-N
Canonical SMILES C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)NCCCCCC(=O)ON9C(=O)CCC9=O)S(=O)(=O)[O-])CCC7

Introduction

Chemical Synthesis and Characterization

Synthetic Pathway

The synthesis of Texas Red-X 4-succinimidyl ester involves a multi-step process:

  • Esterification: Texas Red’s carboxyl group is activated using N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

  • Spacer Incorporation: A seven-atom aminohexanoyl linker is introduced via nucleophilic substitution, creating the "X" variant.

  • Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (HPLC) to isolate the desired isomer .

Table 1: Key Synthetic Parameters

ParameterValue/DescriptionSource
Yield60–75% (post-HPLC purification)
Purity≥95% (HPLC-MS confirmed)
Critical ReagentsNHS, DCC, anhydrous dimethylformamide

Analytical Characterization

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify molecular weight (816.9g/mol816.9 \, \text{g/mol}) and structural integrity . HPLC ensures the absence of unreacted intermediates, with retention times typically between 8–10 minutes under gradient elution.

Structural Analysis and Reactivity

Molecular Architecture

The compound’s structure comprises:

  • A rhodamine backbone with conjugated aromatic systems for fluorescence.

  • Two sulfonic acid groups enhancing water solubility.

  • An NHS ester group at the terminal end for amine reactivity.

  • The aminohexanoyl spacer (7-atom chain) separating the fluorophore from the target biomolecule .

Reaction Mechanism

Texas Red-X 4-succinimidyl ester reacts with primary amines (e.g., lysine residues) via nucleophilic acyl substitution:

R-NH2+Fluorophore-OSuR-NH-CO-Fluorophore+Succinimide\text{R-NH}_2 + \text{Fluorophore-OSu} \rightarrow \text{R-NH-CO-Fluorophore} + \text{Succinimide}

The reaction proceeds optimally at pH 8.5–9.0, with completion within 1–2 hours at 4°C .

Spectral Properties and Comparative Advantages

Optical Characteristics

ParameterValueSource
λex\lambda_{\text{ex}}582–595 nm
λem\lambda_{\text{em}}600–615 nm
Molar Extinction (ϵ\epsilon)98,000L\cdotpmol1\cdotpcm198,000 \, \text{L·mol}^{-1}\text{·cm}^{-1}
Quantum Yield (Φ\Phi)0.79

Comparison with Texas Red Sulfonyl Chloride

FeatureTexas Red-X 4-Succinimidyl EsterTexas Red Sulfonyl Chloride
Conjugation Efficiency90–95%60–70%
Stability in Aqueous Buffer>24 hours at 4°C<8 hours at 4°C
Steric HindranceMinimal (spacer present)Significant
Recommended pH8.5–9.09.5–10.0

Sources:

Applications in Biochemical Research

Protein and Peptide Labeling

The compound’s NHS ester group enables rapid, site-specific labeling of lysine residues in antibodies and enzymes. For example, IgG antibodies labeled with Texas Red-X exhibit a 30% higher signal-to-noise ratio compared to Alexa Fluor 594 conjugates .

Live-Cell Imaging

In confocal microscopy, Texas Red-X-labeled actin filaments demonstrate minimal photobleaching over 30-minute time-lapse acquisitions, attributed to the spacer’s protective effect .

Flow Cytometry

The dye’s red emission (615 nm) avoids spectral overlap with FITC and PE channels, facilitating multiplexed assays. A 2024 study reported a 2.5-fold increase in detection sensitivity for low-abundance cell surface receptors when using Texas Red-X over conventional dyes.

SolventSolubility (mg/mL)
DMSO50
PBS (pH 7.4)10
Ethanol20

Source:

SupplierQuantityPrice (USD)
Lumiprobe1 mg125
VulcanChem5 mg325
EvitaChem25 mg510

Source:

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